molecular formula C12H3Cl5OS B12650956 Phenoxathiin, 2,3,4,7,8-pentachloro- CAS No. 56348-75-5

Phenoxathiin, 2,3,4,7,8-pentachloro-

Cat. No.: B12650956
CAS No.: 56348-75-5
M. Wt: 372.5 g/mol
InChI Key: FRPXRKBIZCNTHU-UHFFFAOYSA-N
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Description

Phenoxathiin, 2,3,4,7,8-pentachloro- is a chlorinated derivative of phenoxathiin, a sulfur-containing heterocyclic compound. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. The molecular formula of Phenoxathiin, 2,3,4,7,8-pentachloro- is C12H3Cl5OS .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenoxathiin, 2,3,4,7,8-pentachloro- can be synthesized through a multi-step process involving the chlorination of phenoxathiin. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at specific positions on the phenoxathiin ring .

Industrial Production Methods

Industrial production of Phenoxathiin, 2,3,4,7,8-pentachloro- typically involves large-scale chlorination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenoxathiin, 2,3,4,7,8-pentachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenoxathiin, 2,3,4,7,8-pentachloro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenoxathiin, 2,3,4,7,8-pentachloro- involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. The chlorinated positions on the phenoxathiin ring enhance its reactivity and binding affinity to target molecules, contributing to its biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenoxathiin, 2,3,4,7,8-pentachloro- is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

56348-75-5

Molecular Formula

C12H3Cl5OS

Molecular Weight

372.5 g/mol

IUPAC Name

2,3,4,7,8-pentachlorophenoxathiine

InChI

InChI=1S/C12H3Cl5OS/c13-4-1-7-8(2-5(4)14)19-9-3-6(15)10(16)11(17)12(9)18-7/h1-3H

InChI Key

FRPXRKBIZCNTHU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)SC3=CC(=C(C(=C3O2)Cl)Cl)Cl

Origin of Product

United States

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